N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with a unique structure that combines a morpholine ring, a cyclohexyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, followed by the introduction of the cyclohexyl group. The final step involves coupling the phenoxyacetamide moiety under controlled conditions. Specific reagents and catalysts, such as dichloromethane and lutidine, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are critical to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-{[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide: Shares the morpholine ring but differs in the cyclohexyl and phenoxyacetamide moieties.
2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide: Similar structure but with a chloro group instead of the phenoxy group.
Uniqueness
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H34N2O3 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H34N2O3/c1-18(2)19-6-8-20(9-7-19)27-16-21(25)23-17-22(10-4-3-5-11-22)24-12-14-26-15-13-24/h6-9,18H,3-5,10-17H2,1-2H3,(H,23,25) |
InChI Key |
UFRFENJCYYLIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2(CCCCC2)N3CCOCC3 |
Origin of Product |
United States |
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